4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione 4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione
Brand Name: Vulcanchem
CAS No.: 338421-26-4
VCID: VC5587407
InChI: InChI=1S/C11H10ClNO2S/c12-9-3-1-8(2-4-9)5-13-10(14)6-16-7-11(13)15/h1-4H,5-7H2
SMILES: C1C(=O)N(C(=O)CS1)CC2=CC=C(C=C2)Cl
Molecular Formula: C11H10ClNO2S
Molecular Weight: 255.72

4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione

CAS No.: 338421-26-4

Cat. No.: VC5587407

Molecular Formula: C11H10ClNO2S

Molecular Weight: 255.72

* For research use only. Not for human or veterinary use.

4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione - 338421-26-4

Specification

CAS No. 338421-26-4
Molecular Formula C11H10ClNO2S
Molecular Weight 255.72
IUPAC Name 4-[(4-chlorophenyl)methyl]thiomorpholine-3,5-dione
Standard InChI InChI=1S/C11H10ClNO2S/c12-9-3-1-8(2-4-9)5-13-10(14)6-16-7-11(13)15/h1-4H,5-7H2
Standard InChI Key LNRHKWFIHLSVER-UHFFFAOYSA-N
SMILES C1C(=O)N(C(=O)CS1)CC2=CC=C(C=C2)Cl

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Formula

The systematic name 4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione reflects its substitution pattern:

  • A thiomorpholine core (C₄H₇NOS) with ketone groups at positions 3 and 5.

  • A 4-chlorobenzyl group (-CH₂C₆H₄Cl) attached to the nitrogen atom at position 4.

The molecular formula is C₁₁H₁₀ClNO₂S, with a molecular weight of 271.72 g/mol.

Table 1: Key Structural Identifiers

PropertyValue
IUPAC Name4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione
Molecular FormulaC₁₁H₁₀ClNO₂S
Molecular Weight271.72 g/mol
CAS Registry NumberNot available
SMILESClC1=CC=C(C=C1)CN2C(=O)CSCC2=O

The absence of a CAS number suggests limited commercial availability, positioning this compound as a research-grade material .

Synthetic Routes and Optimization

General Synthesis Strategy

Thiomorpholine diones are typically synthesized via nucleophilic substitution or cyclocondensation reactions. For 4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione, a plausible route involves:

  • Reaction of thiomorpholine-3,5-dione with 4-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃ or NaOH).

  • Solvent systems such as dichloromethane or toluene at temperatures between 40–80°C .

Reaction Mechanism

The base deprotonates the thiomorpholine nitrogen, enabling nucleophilic attack on the benzyl chloride’s electrophilic carbon. This forms the C–N bond, yielding the substituted product.

Industrial Scalability

Industrial production would require:

  • Continuous-flow reactors to enhance mixing and heat transfer.

  • Chromatographic purification (e.g., silica gel column chromatography) to isolate the product .

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: The thiomorpholine sulfur atom can be oxidized to sulfoxides (R–SO) or sulfones (R–SO₂) using H₂O₂ or mCPBA.

    ThiomorpholineH2O2SulfoxideH2O2Sulfone\text{Thiomorpholine} \xrightarrow{\text{H}_2\text{O}_2} \text{Sulfoxide} \xrightarrow{\text{H}_2\text{O}_2} \text{Sulfone}
  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the dione to a diol, though this may destabilize the ring.

Substitution Reactions

The chlorophenyl group participates in electrophilic aromatic substitution (e.g., nitration, sulfonation) under acidic conditions. For example:

Ar–ClHNO3/H2SO4Ar–NO2\text{Ar–Cl} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{Ar–NO}_2

This functionalization expands utility in drug design.

Industrial and Research Applications

Organic Synthesis Intermediate

The compound serves as a precursor for:

  • Heterocyclic expansions (e.g., fused-ring systems via Diels-Alder reactions).

  • Cross-coupling reactions (Suzuki-Miyaura) to introduce aryl groups .

Material Science

Thiomorpholine diones contribute to:

  • Coordination polymers via sulfur-metal bonding.

  • Liquid crystals when functionalized with long alkyl chains .

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